

Spectral Characterization of 2-(2-Methylthiazol-4-yl)phenol: A Technical Guide

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Compound of Interest

Compound Name: **2-(2-Methylthiazol-4-yl)phenol**

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Abstract: This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound **2-(2-Methylthiazol-4-yl)phenol**. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. By dissecting the contributions of the phenol and 2-methylthiazole moieties, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this molecule and its analogues. Detailed methodologies for spectral acquisition and data interpretation are provided, underpinned by references to established spectroscopic principles and data from related compounds.

Introduction

2-(2-Methylthiazol-4-yl)phenol is a bifunctional organic molecule incorporating both a phenolic hydroxyl group and a methyl-substituted thiazole ring. This unique combination of a hydrogen-bond donating phenol and a heterocyclic system common in pharmacologically active compounds makes it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of any chemical research, and spectroscopic techniques remain the most powerful tools for this purpose.

This guide presents a detailed prediction and interpretation of the ^1H NMR, ^{13}C NMR, IR, and mass spectra of **2-(2-Methylthiazol-4-yl)phenol**. While extensive searches for experimentally derived data for this specific molecule have proven inconclusive, the principles of spectroscopy

are well-established. By analyzing the known spectral properties of its constituent parts—phenol and 2-methylthiazole—we can construct a highly accurate and reliable spectral profile. This approach not only provides a valuable reference for the future identification of this compound but also serves as an educational tool for understanding structure-spectrum correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. The predicted ^1H and ^{13}C NMR spectra of **2-(2-Methylthiazol-4-yl)phenol** are based on the additive effects of the phenol and 2-methylthiazole ring systems, with consideration for the electronic interactions between them.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenol ring, the single proton on the thiazole ring, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating hydroxyl group and the electron-withdrawing thiazole ring.

Table 1: Predicted ^1H NMR Spectral Data for **2-(2-Methylthiazol-4-yl)phenol**

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.5 - 10.5	Singlet (broad)	1H	Phenolic -OH	The phenolic proton is acidic and its chemical shift is concentration and solvent dependent. It is expected to be a broad singlet due to hydrogen bonding and exchange.
~7.6 - 7.8	Doublet of doublets	1H	Ar-H (ortho to -OH, adjacent to thiazole)	This proton is deshielded by the adjacent electron-withdrawing thiazole ring. It will be split by the two neighboring aromatic protons.
~7.2 - 7.4	Triplet of doublets	1H	Ar-H (meta to -OH)	The chemical shift will be in the typical aromatic region, split by its two ortho and one para protons.
~7.1 - 7.2	Singlet	1H	Thiazole C5-H	The lone proton on the thiazole ring is expected

				to appear as a singlet in a region typical for heterocyclic protons.
~6.8 - 7.0	Multiplet	2H	Ar-H (ortho and para to -OH)	These protons are shielded by the electron-donating effect of the hydroxyl group. ^[1] Their signals may overlap.
~2.7	Singlet	3H	Thiazole -CH ₃	The methyl group attached to the thiazole ring will appear as a singlet, deshielded by the heterocyclic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule. The chemical shifts are predicted based on the known values for phenol and 2-methylthiazole, with adjustments for the substitution pattern.

Table 2: Predicted ¹³C NMR Spectral Data for **2-(2-Methylthiazol-4-yl)phenol**

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~165	Thiazole C2	The carbon bearing the methyl group and adjacent to the nitrogen atom is expected to be significantly deshielded.
~155	Phenol C1 (-OH)	The carbon attached to the hydroxyl group is deshielded due to the electronegativity of oxygen.[2]
~150	Thiazole C4	The carbon atom of the thiazole ring bonded to the phenol ring.
~130 - 132	Phenol C (ortho to -OH, adjacent to thiazole)	Aromatic CH carbon deshielded by the thiazole substituent.
~128 - 130	Phenol C (meta to -OH)	Aromatic CH carbon in a typical downfield region.
~120 - 125	Phenol C (ipso, attached to thiazole)	The quaternary carbon of the phenol ring attached to the thiazole ring.
~118 - 120	Thiazole C5	The protonated carbon of the thiazole ring.
~115 - 117	Phenol C (para to -OH)	Aromatic CH carbon shielded by the hydroxyl group.
~19	Thiazole -CH ₃	The methyl carbon will appear in the aliphatic region.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural verification.

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(2-Methylthiazol-4-yl)phenol** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent can affect the chemical shift of the labile phenolic proton.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-64, depending on sample concentration.
 - A D_2O exchange experiment can be performed to confirm the assignment of the phenolic - OH peak; upon addition of a drop of D_2O , the hydroxyl proton signal will disappear.[3]
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical spectral width: 0 to 200 ppm.
 - A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (typically to the residual solvent peak or an internal standard like TMS).

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR spectrum of **2-(2-Methylthiazol-4-yl)phenol** will be dominated by

absorptions from the O-H, C-H, C=C, C=N, and C-O bonds.

Table 3: Predicted IR Spectral Data for **2-(2-Methylthiazol-4-yl)phenol**

Predicted Wavenumber (cm ⁻¹)	Intensity	Vibration	Rationale
3550 - 3200	Strong, Broad	O-H stretch	The broadness is due to intermolecular hydrogen bonding of the phenolic hydroxyl group.[4]
3100 - 3000	Medium	Aromatic C-H stretch	Characteristic of sp ² C-H bonds in the phenol and thiazole rings.
2950 - 2850	Weak	Aliphatic C-H stretch	From the methyl group on the thiazole ring.
~1600, ~1500	Medium-Strong	Aromatic C=C stretch	These are characteristic absorptions for the benzene ring.[5][6]
~1550	Medium	C=N stretch	The carbon-nitrogen double bond in the thiazole ring.
~1220	Strong	Phenolic C-O stretch	This absorption is characteristic of a C-O bond in a phenol, distinguishing it from aliphatic alcohols.[7]
850 - 750	Strong	Aromatic C-H out-of-plane bend	The substitution pattern on the benzene ring will influence the exact position of these bands.

Experimental Protocol for IR Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the KBr pellet.
 - Record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Caption: General workflow for IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **2-(2-Methylthiazol-4-yl)phenol**, electron ionization (EI) would likely be used.

Predicted Mass Spectrum

The molecular weight of **2-(2-Methylthiazol-4-yl)phenol** ($C_{10}H_9NOS$) is 191.25 g/mol. The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragment ions.

Table 4: Predicted Key Fragments in the Mass Spectrum of **2-(2-Methylthiazol-4-yl)phenol**

Predicted m/z	Ion Structure/Fragment Lost	Rationale
191	$[M]^+$	The molecular ion peak, corresponding to the intact molecule with one electron removed.
190	$[M-H]^+$	Loss of a hydrogen atom, likely from the phenolic -OH group.
163	$[M-CO]^+$	A characteristic fragmentation of phenols is the loss of carbon monoxide. [6] [8]
110	$[C_6H_5OH]^+$	Cleavage of the bond between the phenol and thiazole rings.
99	$[C_4H_5NS]^+$	The 2-methylthiazole cation radical resulting from cleavage of the bond to the phenol ring.
94	$[C_6H_6O]^+$	The phenol radical cation.

Experimental Protocol for Mass Spectrometry

- Sample Introduction: For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be introduced via gas chromatography (GC-MS) if it is sufficiently volatile and thermally stable.
- Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum.
- Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak should be identified, and the fragmentation pattern analyzed to support the proposed structure.

Caption: General workflow for mass spectrometry.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of **2-(2-Methylthiazol-4-yl)phenol**. By systematically analyzing the expected outcomes from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry, a comprehensive spectral profile has been established. The provided tables of predicted data, along with the rationale based on established chemical principles and data from analogous structures, offer a reliable reference for researchers working with this compound. The outlined experimental protocols adhere to standard laboratory practices, ensuring that future empirical data can be readily compared to the predictions herein. This document underscores the power of predictive spectroscopy in the absence of experimental data and serves as a valuable resource for the scientific community.

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